Home > Products > Screening Compounds P31814 > Sitagliptin N-Sulfate
Sitagliptin N-Sulfate - 940002-57-3

Sitagliptin N-Sulfate

Catalog Number: EVT-1683568
CAS Number: 940002-57-3
Molecular Formula: C16H15F6N5O4S
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sitagliptin N-Sulfate is a metabolite of Sitagliptin, a drug used to treat Type II Diabetes Mellitus (T2DM). It is a product of Phase II metabolism, specifically N-sulfation, of the parent drug Sitagliptin. [] This process involves the transfer of a sulfate group from a donor molecule to the nitrogen atom of the piperazine ring in Sitagliptin. []

Sitagliptin N-Sulfate is classified as a drug metabolite and is primarily studied in the context of drug metabolism research. [] It serves as a valuable marker to understand the metabolic fate of Sitagliptin in preclinical and clinical studies. [] Understanding the formation and excretion of Sitagliptin N-Sulfate provides valuable insights into Sitagliptin's pharmacokinetic profile and potential drug-drug interactions.

Overview

Sitagliptin N-Sulfate is a derivative of sitagliptin, a medication primarily used in the management of type 2 diabetes mellitus. Sitagliptin functions as a dipeptidyl peptidase-4 inhibitor, enhancing the levels of incretin hormones, which increases insulin secretion and decreases glucagon levels in the bloodstream. This compound is classified under the category of antidiabetic agents and is known for its role in glycemic control.

Source

Sitagliptin was first approved by the U.S. Food and Drug Administration in 2006 and has since been widely utilized in clinical settings. The N-sulfate form is particularly relevant in pharmacokinetics and drug metabolism studies, as modifications to the sitagliptin molecule can influence its bioavailability and therapeutic efficacy.

Classification
  • Chemical Class: Dipeptidyl peptidase-4 inhibitors
  • Therapeutic Class: Antidiabetic agents
  • Chemical Formula: C16H21F3N5O2S
  • Molecular Weight: 408.43 g/mol
Synthesis Analysis

The synthesis of Sitagliptin N-Sulfate can be achieved through several methods, including:

  1. Traditional Synthetic Pathways: Utilizing various chemical reactions such as reduction, oxidation, and condensation reactions to build the sitagliptin backbone before introducing the sulfate group.
  2. Phase-Transfer Catalysis: A recent method involves an enantioselective aza-Michael addition followed by Baeyer-Villiger oxidation. This method employs a quinine-derived catalyst to achieve high enantiomeric purity (96%) during synthesis .
  3. Intermediate Formation: The synthesis often requires multiple steps involving intermediates like mixed anhydrides, which are generated under controlled temperatures (−10 to 50 degrees Celsius) to ensure optimal reaction conditions and yield .

Technical Details

The synthetic routes typically involve:

  • The reaction of specific compounds in organic solvents.
  • Utilization of bases and acids at precise temperatures to facilitate transformations.
  • Monitoring progress via thin-layer chromatography (TLC).
Molecular Structure Analysis

The molecular structure of Sitagliptin N-Sulfate features a complex arrangement that includes:

  • A central sitagliptin backbone with a substituted amine group.
  • A sulfate moiety attached to the nitrogen atom.

Structural Data

  • Structural Formula:
C16H21F3N5O2S\text{C}_{16}\text{H}_{21}\text{F}_3\text{N}_5\text{O}_2\text{S}
  • Key Functional Groups:
    • Amine group
    • Sulfate group
    • Fluorinated aromatic rings
Chemical Reactions Analysis

Sitagliptin N-Sulfate undergoes several chemical reactions that are crucial for its activity:

  1. Hydrolysis: It can be hydrolyzed under acidic or basic conditions, affecting its pharmacological properties.
  2. Amide Coupling: This reaction is essential for forming the amide bond present in sitagliptin.
  3. Oxidation and Reduction Reactions: These are used during synthesis to modify functional groups appropriately.

Technical Details

Reactions are typically monitored using chromatographic techniques to ensure purity and yield at each step.

Mechanism of Action

The mechanism by which Sitagliptin N-Sulfate operates involves:

  1. Inhibition of Dipeptidyl Peptidase-4 (DPP-4): This enzyme degrades incretin hormones; by inhibiting it, sitagliptin increases levels of these hormones.
  2. Enhanced Insulin Secretion: Increased incretin levels lead to greater insulin release from pancreatic beta cells.
  3. Reduced Glucagon Levels: Lower glucagon levels result in decreased hepatic glucose production.

Data Supporting Mechanism

Clinical studies indicate that sitagliptin effectively lowers HbA1c levels in patients with type 2 diabetes, demonstrating its efficacy through these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water; slightly soluble in organic solvents like ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • Melting Point: Approximately 150–160 °C.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) are employed for stability testing and quantification during formulation development .

Applications

Sitagliptin N-Sulfate is primarily used in scientific research related to diabetes management, pharmacokinetics, and drug formulation studies. Its role as a Dipeptidyl Peptidase-4 inhibitor makes it significant in developing combination therapies for type 2 diabetes treatment, often studied alongside other antidiabetic agents for synergistic effects.

This compound's diverse applications extend into drug metabolism studies, where understanding its behavior can lead to improved therapeutic strategies and patient outcomes in diabetes care.

Enzymatic Synthesis and Biocatalytic Pathways of Sitagliptin N-Sulfate

Transaminase-Mediated Sulfation Mechanisms in Sitagliptin Derivatives

Sitagliptin N-sulfate formation critically depends on precursor-specific enzymatic steps. While direct sulfation mechanisms remain less characterized than precursor biosynthesis, transaminases (TAs) enable the synthesis of chiral amine intermediates essential for subsequent sulfoconjugation. TAs utilize pyridoxal 5′-phosphate (PLP) to transfer amino groups from amine donors to ketone precursors of sitagliptin. Key studies reveal that engineered (R)-selective TAs (e.g., ATA-117-Rd11) exhibit tailored active sites capable of accommodating sterically hindered β-keto esters like ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate—a direct precursor to sitagliptin’s amine backbone [3] [7]. Structural analyses of ATA-117-Rd11 demonstrate that mutations (e.g., G136F) induce conformational shifts in the substrate-binding loop (residues 129–145), expanding the large pocket (L-pocket) volume to accept bulky trifluorophenyl groups [3]. This adaptability is crucial, as the uncharged amine intermediate must later serve as a substrate for cytosolic sulfotransferases (SULTs). Notably, multi-enzyme cascades address co-product inhibition during precursor synthesis. For example, aldehyde reductase (AHR) and formate dehydrogenase (FDH) convert inhibitory benzaldehyde (from benzylamine donors) into benign benzyl alcohol while recycling NAD(P)H cofactors [1] [2].

Table 1: Multi-Enzyme Systems for Sitagliptin Intermediate Synthesis

Enzyme ComponentsAmine DonorMax Substrate Conc. (mM)Conversion YieldKey Innovation
TA (Roseomonas deserti) + AHR + FDHBenzylamine10091%Benzaldehyde removal via cofactor recycling [1]
Fused TA + Esterase(S)-α-MBA200100%Internal amine recycling; fusion design [4]

Role of Cytosolic Sulfotransferases (SULTs) in N-Sulfate Conjugation

The N-sulfation of sitagliptin is primarily mediated by hepatic cytosolic sulfotransferases (SULTs), which transfer a sulfuryl group (–SO₃⁻) from 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to the primary amine of sitagliptin’s piperazine ring. Though direct studies on SULT isoforms for sitagliptin are sparse in the provided literature, human SULT1A1 and SULT1A3 are implicated in analogous amine sulfoconjugation due to their broad specificity for small aromatic and aliphatic amines [6]. The reaction proceeds via a sequential "ping-pong" mechanism: PAPS binds first, releasing PAP after sulfate transfer, followed by substrate binding and sulfated product release. Kinetic isotope effect studies of similar SULT reactions suggest that deprotonation of the amine group (to form a nucleophilic anion) is rate-limiting. For sitagliptin, this step is sterically facilitated by the compound’s β-amino acid scaffold—a structure accessible via engineered TA catalysis [1] [4]. Notably, the metabolite profile of sitagliptin confirms that N-sulfation generates a minor (<2%) but pharmacokinetically relevant metabolite (M1) [6], underscoring SULTs’ high regioselectivity for the exocyclic amine over other functional groups.

Table 2: Hypothesized SULT Isoforms for Sitagliptin N-Sulfation

SULT IsoformTissue LocalizationSubstrate PreferenceLikely Role in Sitagliptin Metabolism
SULT1A1Liver, intestineSmall aromatic aminesPrimary catalyst (high abundance)
SULT1A3Liver, placentaCatecholamines, alkylaminesSecondary catalyst (lower affinity)

Comparative Analysis of Chemoenzymatic vs. Microbial Sulfation Strategies

Chemoenzymatic cascades leverage purified or recombinant enzymes in vitro, offering precise control over reaction steps. For sitagliptin intermediates, transaminase/esterase/fusion systems achieve >90% conversion at industrially viable substrate loads (50–200 mM) with minimal amine donor equivalents (e.g., 0.5 eq. of (S)-α-MBA) [4]. Co-immobilization of TAs and cofactor-recycling enzymes (e.g., FDH) enhances operational stability, enabling gram-scale synthesis of sitagliptin precursors with 61% isolated yield [1]. By contrast, whole-cell microbial systems exploit endogenous cofactor pools (e.g., NADPH, PAPS) but face transport barriers for hydrophobic substrates. E. coli expressing TA and esterase achieves 72–91% conversion of sitagliptin intermediates [1] [4], yet N-sulfation efficiency remains unquantified in microbial hosts. A key limitation is PAPS availability: microbial sulfation often requires ATP sulfurylase/APS kinase supplementation to regenerate PAPS. Chemoenzymatic routes circumvent this via PAPS recycling systems (e.g., aryl sulfotransferase with p-nitrophenyl sulfate), though these introduce additional complexity. Trade-offs exist: chemoenzymatic strategies afford higher space-time yields (>5 g·L⁻¹·h⁻¹), while microbial systems reduce catalyst costs but suffer from byproduct accumulation (e.g., acetophenone inhibition in TA reactions) [1] [4].

Substrate Specificity and Stereochemical Control in Sulfotransferase Catalysis

Sulfotransferase (SULT) specificity for sitagliptin derivatives hinges on electronic and steric compatibility with the enzyme’s active site. SULT1A1, for instance, favors planar, small-molecule amines with pKa <10, enabling nucleophilic attack on the sulfuryl group [6]. Sitagliptin’s primary piperazinyl amine (pKa ~7.5) aligns with this requirement. Critically, SULTs exhibit strict regioselectivity but not stereoselectivity toward sitagliptin—consistent with the metabolite profile showing exclusively N-sulfation without chiral center modification [6]. This contrasts sharply with transaminase catalysis in precursor synthesis, where stereocontrol is paramount. Engineered TAs enforce enantioselectivity (>99% ee) via active-site mutations that sterically constrain the pro-S binding pocket. For example:

  • ATA-117-Rd11: Mutations enlarge the L-pocket while "locking" the substrate in an (R)-favored orientation via π-stacking and van der Waals contacts [3].
  • ATA5/F189H/S236T/M121H: Residues F189 and M121H control substrate access, enabling 93.1% conversion of 700 mM ketone substrate with >99% ee [7].SULTs lack such stereochemical discrimination for amines but compensate with electrostatic precision: conserved lysine and histidine residues position PAPS, while a hydrophobic pocket aligns the substrate’s amine group for inline sulfate transfer. Future engineering could hybridize these principles—e.g., embedding SULT motifs within transaminase scaffolds to enable stereoselective sulfation.

Table 3: Strategies for Stereochemical and Substrate Control

Enzyme ClassKey Specificity DeterminantsEngineering ApproachesImpact on Sitagliptin Pathway
Transaminases (TAs)L-pocket volume, loop flexibility (residues 129–145)G136F mutation; fusion proteins; promoter tuning [1] [3]Enables (R)-amine precursor synthesis
Sulfotransferases (SULTs)PAPS orientation, amine pKa, hydrophobic gatingNot yet engineered for sitagliptin (native enzymes used)Regioselective N-sulfation

Properties

CAS Number

940002-57-3

Product Name

Sitagliptin N-Sulfate

IUPAC Name

[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid

Molecular Formula

C16H15F6N5O4S

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C16H15F6N5O4S/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22/h4,6,9,25H,1-3,5,7H2,(H,29,30,31)/t9-/m1/s1

InChI Key

AOWQKFDVSZMKPA-SECBINFHSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.